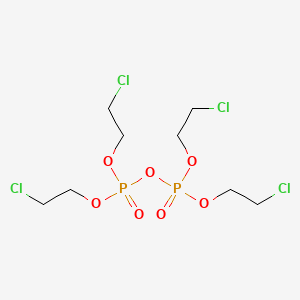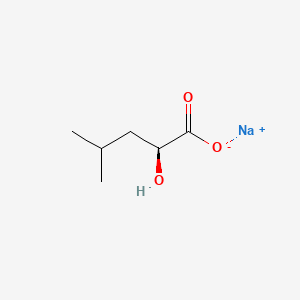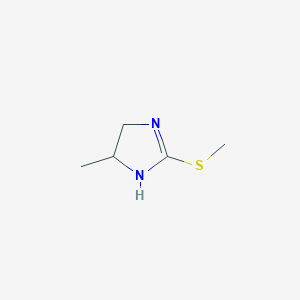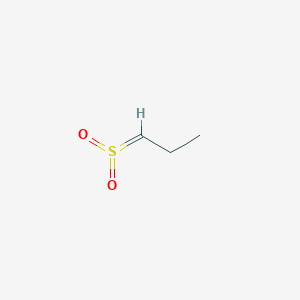
Ethane-1,2-diyl bis(4-oxopentanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diyl bis(4-oxopentanoate) is an organic compound with the molecular formula C12H18O6 It is a diester derived from ethane-1,2-diol and 4-oxopentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethane-1,2-diyl bis(4-oxopentanoate) can be synthesized through esterification reactions. One common method involves reacting ethane-1,2-diol with 4-oxopentanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
HOCH2CH2OH+2CH3COCH2COOH→CH3COCH2COOCH2CH2OCOCH2COCH3+2H2O
Industrial Production Methods: In an industrial setting, the synthesis of ethane-1,2-diyl bis(4-oxopentanoate) may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethane-1,2-diyl bis(4-oxopentanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Ethane-1,2-diol and 4-oxopentanoic acid.
Reduction: Ethane-1,2-diol and 4-hydroxyvaleric acid.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diyl bis(4-oxopentanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethane-1,2-diyl bis(4-oxopentanoate) depends on its application. In drug delivery, for example, it forms biodegradable polymers that release active pharmaceutical ingredients over time. The ester bonds in the compound hydrolyze in the presence of water, gradually breaking down the polymer and releasing the drug.
Vergleich Mit ähnlichen Verbindungen
Butane-1,4-diyl bis(4-oxopentanoate): Similar structure but with a longer alkyl chain.
Hexane-1,6-diyl bis(4-oxopentanoate): Another analog with an even longer alkyl chain.
Uniqueness: Ethane-1,2-diyl bis(4-oxopentanoate) is unique due to its shorter alkyl chain, which can influence its physical properties and reactivity. The shorter chain may result in different solubility and melting point characteristics compared to its longer-chain analogs .
Eigenschaften
CAS-Nummer |
52406-23-2 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-(4-oxopentanoyloxy)ethyl 4-oxopentanoate |
InChI |
InChI=1S/C12H18O6/c1-9(13)3-5-11(15)17-7-8-18-12(16)6-4-10(2)14/h3-8H2,1-2H3 |
InChI-Schlüssel |
LIQBLYKFSGXMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)OCCOC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)



methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)



![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)

